molecular formula C17H19ClN2OS B5185154 N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide

N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide

Cat. No. B5185154
M. Wt: 334.9 g/mol
InChI Key: OEZBPGMTYRDCFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide, also known as JZL184, is a compound that has been widely studied for its potential therapeutic applications. JZL184 belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which have been shown to have a range of effects on the body, including anti-inflammatory, analgesic, and anxiolytic effects. In

Mechanism of Action

N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide leads to increased levels of endocannabinoids, which in turn leads to a range of effects on the body. Endocannabinoids act on cannabinoid receptors in the body, which are involved in a range of physiological processes, including pain perception, inflammation, and mood regulation.
Biochemical and Physiological Effects:
Studies have shown that N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide has a range of biochemical and physiological effects on the body. These include reducing pain and inflammation, modulating anxiety and depression, and regulating appetite and metabolism. N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide has also been shown to have anti-tumor effects in some studies, although more research is needed in this area.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide in lab experiments is that it is a highly potent and selective FAAH inhibitor, which allows for precise control over the levels of endocannabinoids in the body. However, one limitation of using N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide is that it has a relatively short half-life in the body, which can make it difficult to maintain stable levels of endocannabinoids over time.

Future Directions

There are a number of future directions for research on N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide. One area of interest is its potential therapeutic applications in conditions such as chronic pain, anxiety, and addiction. Another area of interest is its potential anti-tumor effects, which could have important implications for the treatment of cancer. Additionally, more research is needed to understand the long-term effects of N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide on the body, as well as its potential interactions with other drugs.

Synthesis Methods

The synthesis of N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide involves a multi-step process that begins with the reaction of 2-bromo-2-methylpropionic acid with 2,3-dihydro-1H-indene to form 2-bromo-2-methyl-3-(1-indanyl)propionic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is then reacted with 5-chlorothiophene-2-methanol to form the desired product, N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide.

Scientific Research Applications

N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide has been extensively studied for its potential therapeutic applications in a range of conditions, including pain, inflammation, anxiety, and addiction. Studies have shown that N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide is an effective FAAH inhibitor, which leads to increased levels of endocannabinoids in the body. Endocannabinoids have been shown to have a range of effects on the body, including reducing pain and inflammation, modulating anxiety and depression, and regulating appetite and metabolism.

properties

IUPAC Name

N-[(5-chlorothiophen-2-yl)methyl]-2-(dimethylamino)-1,3-dihydroindene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2OS/c1-20(2)17(9-12-5-3-4-6-13(12)10-17)16(21)19-11-14-7-8-15(18)22-14/h3-8H,9-11H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEZBPGMTYRDCFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1(CC2=CC=CC=C2C1)C(=O)NCC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(5-chloro-2-thienyl)methyl]-2-(dimethylamino)-2-indanecarboxamide

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